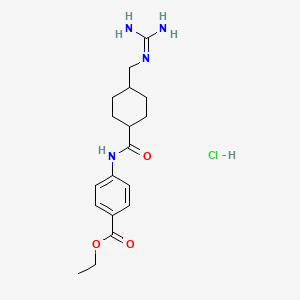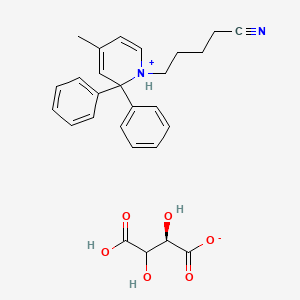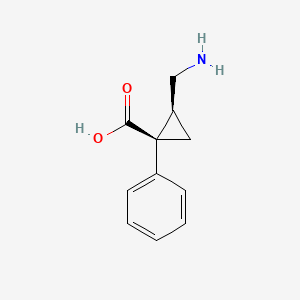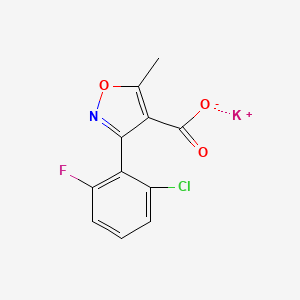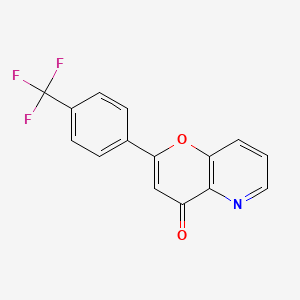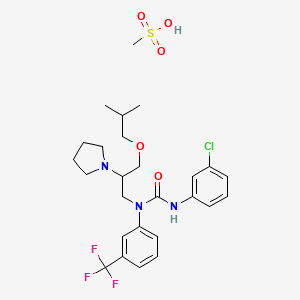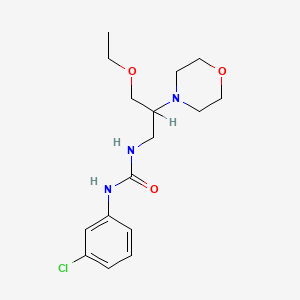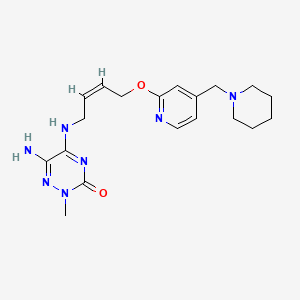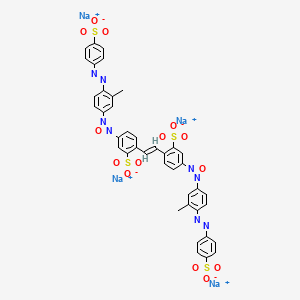
6-(2-Aminopropyl)indole, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminopropyl)indole, (S)-, also known as 6-API, is an indole derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2-aminopropyl group at the 6-position. It was first identified in the designer drug market by a laboratory in the Czech Republic in July 2016 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)indole typically involves the reaction of indole with 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for 6-(2-Aminopropyl)indole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminopropyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
6-(2-Aminopropyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminopropyl)indole involves its interaction with monoamine transporters, including those for dopamine, norepinephrine, and serotonin. This interaction leads to the release of these neurotransmitters, which can result in various physiological and psychological effects. The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its effects by preventing the breakdown of monoamines .
Comparación Con Compuestos Similares
6-(2-Aminopropyl)indole is structurally similar to other indole derivatives such as 5-(2-Aminopropyl)indole (5-IT) and alpha-methyltryptamine (αMT). it is unique in its specific substitution pattern and its distinct pharmacological profile. While 5-IT is known for its stimulant effects and potential for abuse, 6-(2-Aminopropyl)indole has a different balance of monoamine release, making it less prone to abuse but with a higher risk of serotonin toxicity .
List of Similar Compounds
- 5-(2-Aminopropyl)indole (5-IT)
- Alpha-methyltryptamine (αMT)
- 3-(2-Aminopropyl)indole
- 4-(2-Aminopropyl)indole
- 7-(2-Aminopropyl)indole
Propiedades
Número CAS |
1089719-75-4 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(2S)-1-(1H-indol-6-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1 |
Clave InChI |
QCFIFKAOUKPFPU-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=CC2=C(C=C1)C=CN2)N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)C=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

